

The Discovery and Herbicidal History of Protham: A Technical Guide

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Compound of Interest

Compound Name: Protham

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Abstract

Protham (isopropyl N-phenylcarbamate), a carbamate herbicide, holds a significant place in the history of weed management. As the first compound of its class to be developed as a herbicide, its discovery in the 1940s marked a pivotal moment in the shift towards synthetic chemical solutions in agriculture. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of **Protham**. It details its synthesis, mechanism of action as a mitotic inhibitor, and its efficacy as a selective herbicide. The guide also includes detailed experimental protocols for its synthesis and for key biological assays to evaluate its activity. Quantitative data on its efficacy, soil persistence, and toxicity are presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological and experimental contexts.

Introduction and Historical Context

The mid-20th century witnessed a revolution in agricultural practices, largely driven by the advent of synthetic pesticides. Within this era of chemical innovation, the discovery of **Protham** (also known as IPC) stands out as a significant milestone. It was the first carbamate compound to be recognized for its herbicidal properties, paving the way for the development of a new class of weed control agents.

Initial research in the 1940s identified the unique ability of isopropyl N-phenylcarbamate to selectively inhibit the growth of grassy weeds in broadleaf crops. Introduced commercially around 1950, **Propham** offered a novel solution for managing problematic annual grasses.^[1] Its primary application has been as a pre-emergence and early post-emergence herbicide for a variety of crops, including alfalfa, clover, flax, lettuce, spinach, lentils, and peas.^[1] Additionally, it has been widely used as a plant growth regulator to prevent sprouting in stored potatoes.

Chemical and Physical Properties

Propham is a colorless crystalline solid.^[1] It is an ester of carbamic acid, specifically the isopropyl ester of phenylcarbamic acid.^[1]

Property	Value	Reference
Chemical Name	isopropyl N-phenylcarbamate	^[1]
Common Names	Propham, IPC, IFK	^[1]
CAS Number	122-42-9	^[1]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	^[1]
Molecular Weight	179.22 g/mol	^[1]
Melting Point	87-88 °C	
Water Solubility	179 mg/L at 25 °C	^[1]
Vapor Pressure	Sublimes slowly at room temperature	^[1]

Synthesis of Propham

The industrial synthesis of **Propham** typically involves the reaction of aniline with isopropyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Laboratory-Scale Synthesis of Propham

This protocol describes a laboratory-scale synthesis of **Propham** based on the reaction of aniline with isopropyl chloroformate.

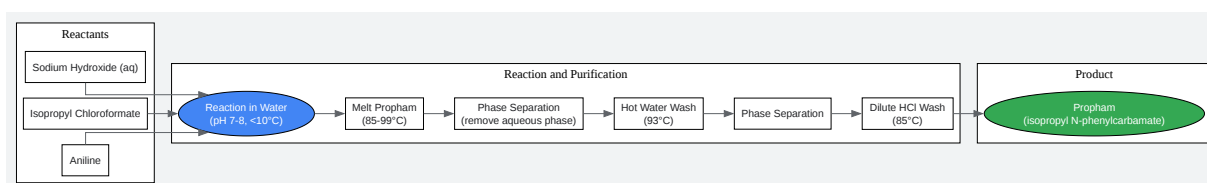
Materials:

- Aniline
- Isopropyl chloroformate
- 50% aqueous sodium hydroxide solution
- Deionized water
- Dilute hydrochloric acid
- Calcium hypochlorite solution (5 g/100 mL water)
- Reactor kettle with stirrer, heating, and cooling capabilities
- Wash kettle
- Separatory funnel
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a reactor kettle, add 150 gallons of water and cool to below 60°F (15.5°C). While stirring continuously, add 670 pounds of 50% aqueous sodium hydroxide solution, ensuring the temperature remains below 60°F.[\[2\]](#)
- **Aniline Addition:** Add 715 pounds of aniline to the reaction mixture and lower the temperature to 50°F (10°C).[\[2\]](#)
- **Carbamate Formation:** Adjust the pH of the solution to between 7.0 and 8.0. Slowly add 1050 pounds of isopropyl chloroformate to the stirred solution, maintaining the pH in the 7.0-8.0 range. Continue the reaction until 99-99.5% of the aniline has reacted.[\[2\]](#)

- Initial Washing: Transfer the reaction mixture to a wash kettle and heat with stirring to 185-210°F (85-99°C) until approximately 95% of the **Propham** has melted. Stop stirring and allow the mixture to separate into two phases. Drain the lower aqueous salt phase.[2]
- Hot Water Wash: Add an equal volume of hot water (200°F / 93°C) to the molten **Propham** phase. Agitate the mixture for 20 minutes, then allow the phases to separate.[2]
- Acid Wash: Pump the upper molten **Propham** phase to a second wash kettle. Wash with 200 gallons of dilute hydrochloric acid solution maintained at 185°F (85°C).[2]
- Purity Check: Continue the acid wash until a 25 mL sample of the wash water, when mixed with a small amount of solidified **Propham** and cooled, gives no color or only a slight bluish tinge upon the addition of 3 drops of calcium hypochlorite solution.[2]
- Isolation: The final molten **Propham** can be cooled and solidified for storage.



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Figure 1: Workflow for the synthesis of **Propham**.

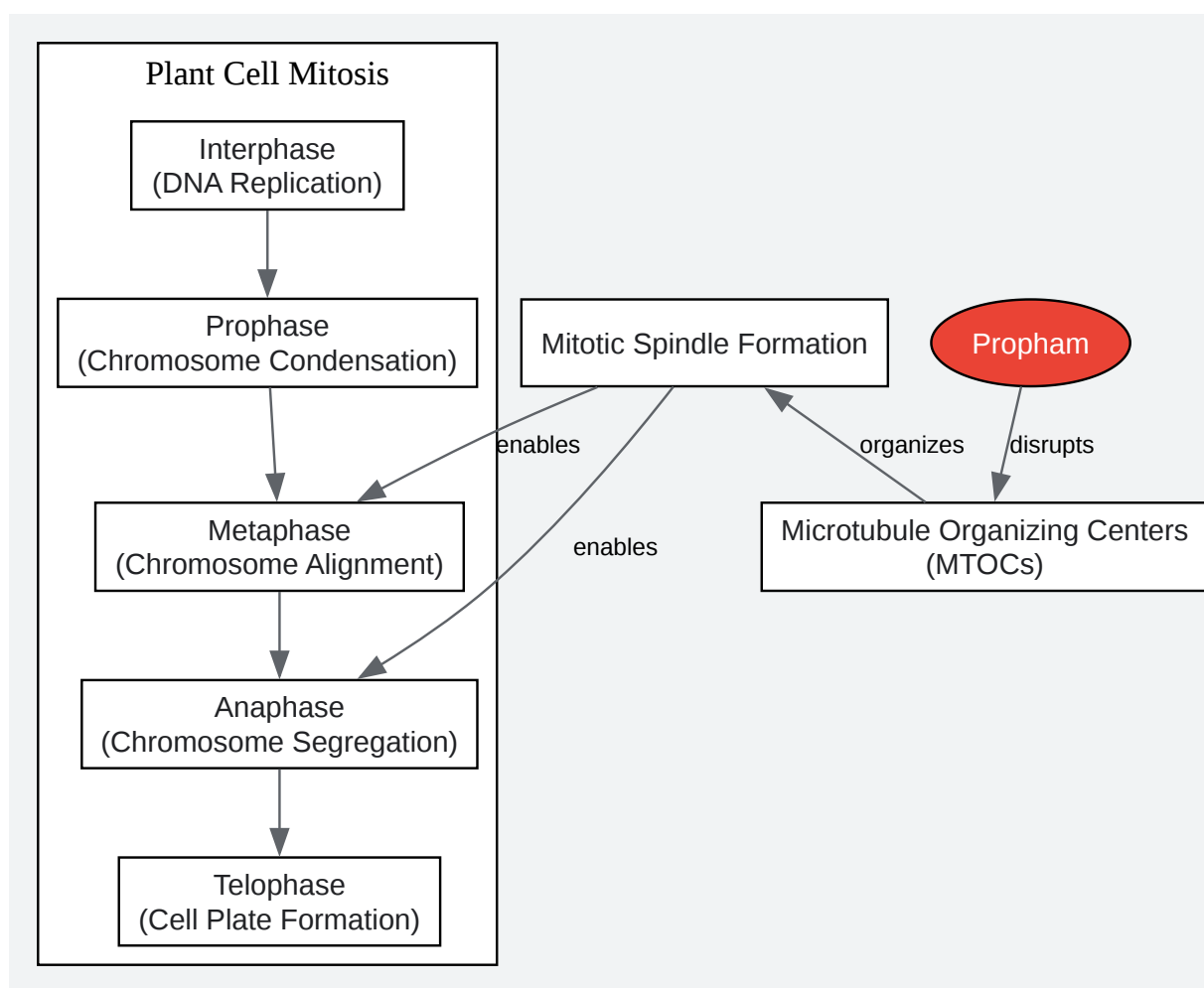
Mechanism of Action

Inhibition of Mitosis in Plants

The primary herbicidal action of **Propham** is the disruption of mitosis (cell division) in susceptible plants. It does not directly inhibit DNA synthesis but rather interferes with the

organization of the microtubule cytoskeleton, which is essential for the formation of the mitotic spindle.

Propham is believed to act on the microtubule-organizing centers (MTOCs). In plant cells, which lack centrioles, MTOCs are less defined but are critical for the nucleation and organization of microtubules. **Propham's** interference with MTOC function leads to the formation of abnormal mitotic spindles, resulting in a failure of proper chromosome segregation. This disruption of mitosis ultimately leads to the cessation of growth and death of the weed.

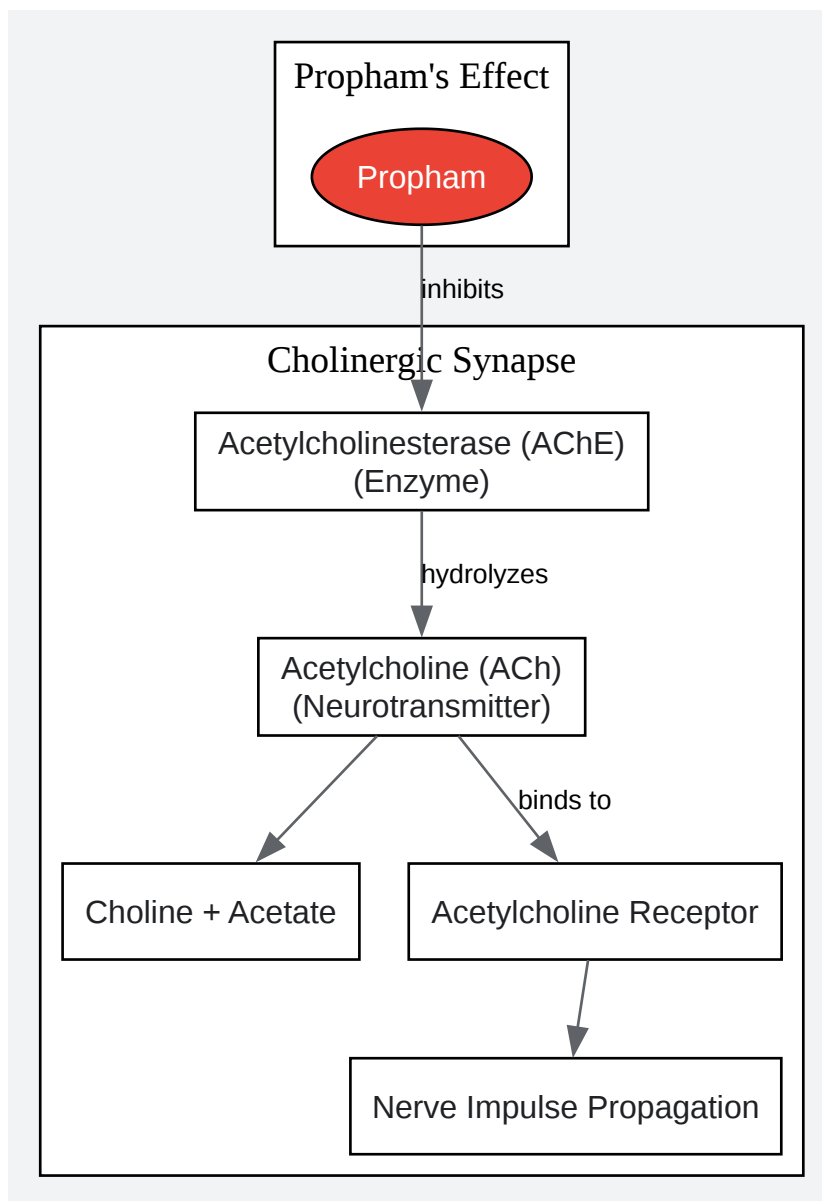


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Figure 2: **Propham's** mechanism of action on plant cell mitosis.

Cholinesterase Inhibition

In addition to its herbicidal activity, **Propham**, like other carbamates, can act as a cholinesterase inhibitor in animals. Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine at nerve synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation. This is the basis for the neurotoxicity of many carbamate and organophosphate insecticides. However, **Propham's** activity as a cholinesterase inhibitor is relatively weak compared to carbamate insecticides.



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Figure 3: Mechanism of cholinesterase inhibition by **Propham**.

Herbicidal Efficacy and Application

Propham is a selective herbicide primarily used for the control of annual grasses and some broadleaf weeds. Its efficacy is dependent on the weed species, growth stage, soil type, and environmental conditions. It is most effective when applied to the soil pre-emergence or in the early post-emergence stage of weed growth.

Table 1: Herbicidal Efficacy of **Propham** on Selected Weed Species

Weed Species	Common Name	Efficacy Rating
Avena fatua	Wild oats	Good to Excellent
Lolium multiflorum	Annual ryegrass	Good to Excellent
Bromus tectorum	Downy brome	Good
Poa annua	Annual bluegrass	Good
Phalaris canariensis	Canarygrass	Good
Setaria spp.	Foxtail	Fair to Good
Volunteer Grains	(e.g., wheat, barley)	Good to Excellent

Efficacy ratings are general and can vary based on application rate and environmental conditions.

Environmental Fate and Toxicology

Soil Persistence

The persistence of **Propham** in the soil is a key factor in its herbicidal activity and environmental impact. The dissipation half-life (DT50) of a pesticide is the time it takes for 50% of the applied amount to degrade. The DT50 of **Propham** can vary depending on soil type, temperature, moisture, and microbial activity.

Table 2: Soil Half-Life (DT50) of **Propham**

Soil Type	Temperature (°C)	DT50 (days)	Reference
Sandy Loam	20	15 - 30	[3]
Clay Loam	20	20 - 40	[3]
Organic Soil	20	10 - 25	[3]

Toxicology

Propham exhibits relatively low acute toxicity to mammals.

Table 3: Toxicological Data for **Propham**

Test Organism	Exposure Route	LD50 / LC50	Toxicity Category	Reference
Rat	Oral	1000 - 5000 mg/kg	Low	
Rabbit	Dermal	> 5000 mg/kg	Very Low	
Bobwhite Quail	Oral	> 2000 mg/kg	Practically Non-toxic	
Rainbow Trout	96-hour	10 - 20 mg/L	Moderately Toxic	
Daphnia magna	48-hour	5 - 10 mg/L	Moderately Toxic	

Experimental Protocols

Mitosis Inhibition Assay in *Allium cepa* Root Tips

This protocol outlines a method to observe the effects of **Propham** on mitosis in onion (*Allium cepa*) root tip cells.

Materials:

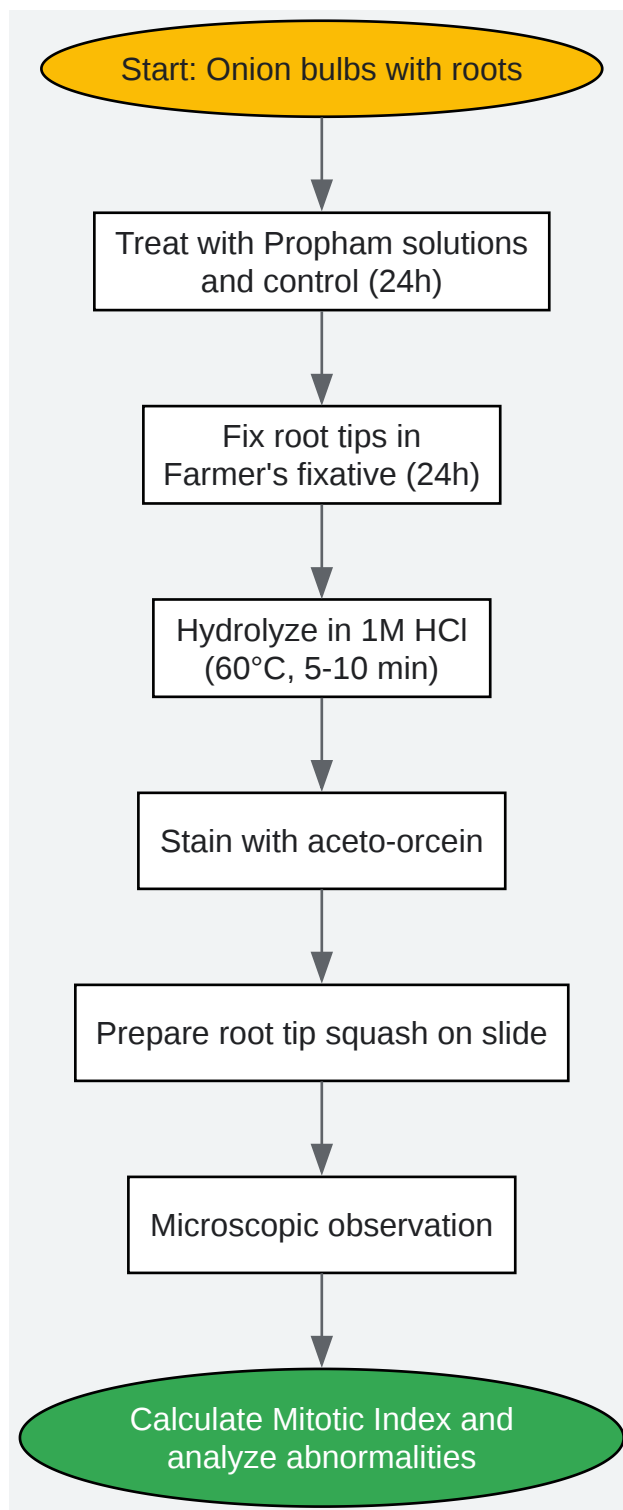
- Onion bulbs
- Propham** solutions of varying concentrations (e.g., 10^{-4} M, 10^{-5} M, 10^{-6} M)

- Distilled water (control)
- Farmer's fixative (3:1 ethanol:acetic acid)
- 1 M Hydrochloric acid
- Aceto-orcein stain
- Microscope slides and coverslips
- Water bath
- Microscope

Procedure:

- Root Growth: Suspend onion bulbs in beakers of distilled water until roots are 2-3 cm long.
- Treatment: Transfer the onion bulbs to beakers containing the different concentrations of **Propham** solution and a control beaker with distilled water. Allow the roots to grow in these solutions for 24 hours.
- Fixation: Cut the terminal 1-2 cm of the root tips and place them in Farmer's fixative for 24 hours.
- Hydrolysis: Transfer the fixed root tips to a watch glass containing 1 M HCl and incubate in a 60°C water bath for 5-10 minutes.
- Staining: Rinse the root tips with distilled water and place them on a clean microscope slide. Add a drop of aceto-orcein stain and leave for 10-15 minutes.
- Squash Preparation: Place a coverslip over the stained root tip and gently tap it with the blunt end of a pencil to spread the cells. Then, firmly press the coverslip with your thumb over a piece of filter paper to create a thin layer of cells.
- Microscopic Observation: Observe the slides under a microscope at high power (400x or 1000x).

- **Data Analysis:** Count the number of cells in each stage of mitosis (prophase, metaphase, anaphase, telophase) and the total number of cells in the field of view. Calculate the mitotic index (MI) for each concentration and the control using the formula: $MI = (\text{Number of dividing cells} / \text{Total number of cells}) \times 100$. Observe and record any chromosomal abnormalities.



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Figure 4: Experimental workflow for the Allium cepa mitosis inhibition assay.

Acetylcholinesterase Inhibition Assay

This protocol describes a colorimetric method to determine the in vitro inhibition of acetylcholinesterase by **Propham**, based on the Ellman method.

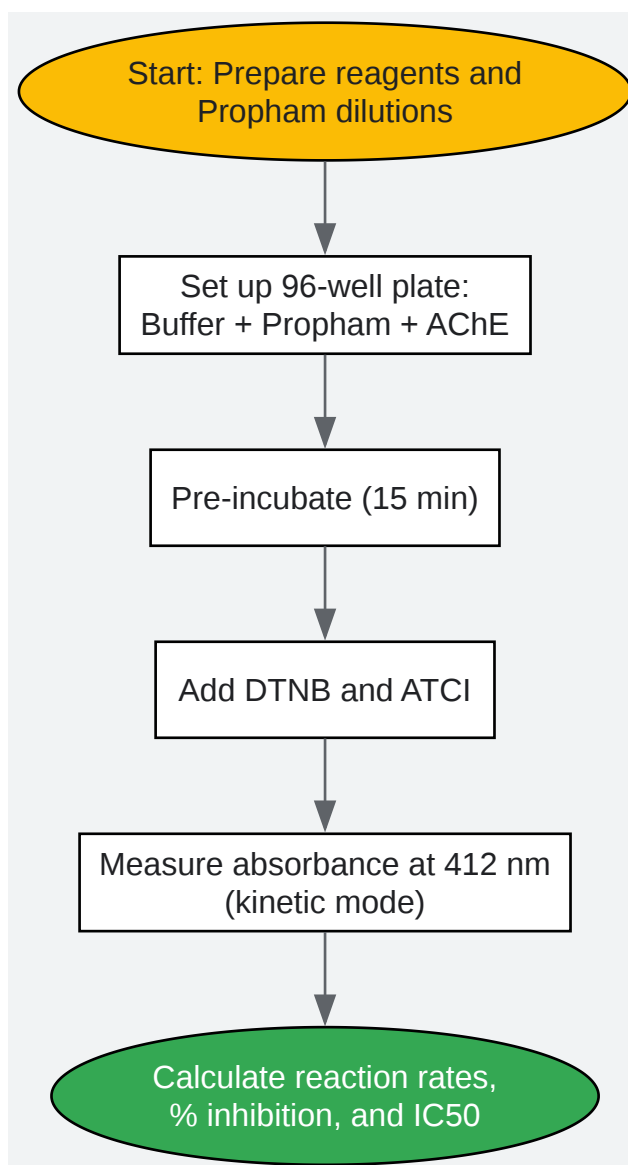
Materials:

- Acetylcholinesterase (AChE) enzyme solution
- **Propham** solutions of varying concentrations
- Acetylthiocholine iodide (ATCI) substrate solution
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of **Propham**.
- Assay Setup: In a 96-well microplate, add the following to each well:
 - Phosphate buffer
 - **Propham** solution (or buffer for control)
 - AChE enzyme solution

- Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow **Propham** to interact with the enzyme.
- Reaction Initiation: Add DTNB solution to all wells, followed by the ATCI substrate solution to initiate the reaction.
- Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each concentration.
 - Calculate the percentage of inhibition for each **Propham** concentration relative to the control (no inhibitor).
 - Plot the percentage of inhibition against the logarithm of the **Propham** concentration to determine the IC₅₀ value (the concentration of **Propham** that causes 50% inhibition of AChE activity).



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Figure 5: Experimental workflow for the acetylcholinesterase inhibition assay.

Conclusion

Protham's discovery was a seminal event in the development of synthetic herbicides. Its unique mode of action as a mitotic inhibitor, specifically targeting microtubule organizing centers in plants, provided a novel and effective tool for selective weed control. While its use has evolved with the introduction of newer herbicides, **Protham** remains a significant compound for specific agricultural applications and serves as a valuable case study in the history of herbicide science. The experimental protocols and data presented in this guide offer

a comprehensive resource for researchers and professionals seeking to understand and work with this foundational herbicide.

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